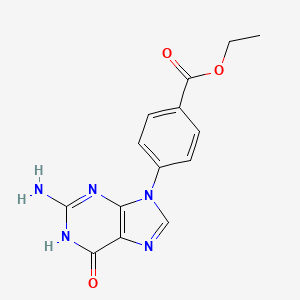

Ethyl 4-(2-amino-6-oxo-1H-purin-9(6H)-yl)benzoate

Description

Ethyl 4-(2-amino-6-oxo-1H-purin-9(6H)-yl)benzoate is a purine-derived compound featuring an ethyl benzoate ester linked to a modified purine core. The purine moiety is substituted with an amino group at position 2 and a ketone at position 6, distinguishing it from canonical purines like adenine or guanine. Its molecular formula is C₁₄H₁₃N₅O₃, with a molecular weight of 299.29 g/mol.

The 2-amino-6-oxo substitution on the purine ring may facilitate hydrogen bonding interactions, suggesting utility in medicinal chemistry or nucleotide analog research.

Properties

CAS No. |

63148-06-1 |

|---|---|

Molecular Formula |

C14H13N5O3 |

Molecular Weight |

299.28 g/mol |

IUPAC Name |

ethyl 4-(2-amino-6-oxo-1H-purin-9-yl)benzoate |

InChI |

InChI=1S/C14H13N5O3/c1-2-22-13(21)8-3-5-9(6-4-8)19-7-16-10-11(19)17-14(15)18-12(10)20/h3-7H,2H2,1H3,(H3,15,17,18,20) |

InChI Key |

CJFPKNJZDVFPGT-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)N2C=NC3=C2N=C(NC3=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2-amino-6-oxo-1H-purin-9(6H)-yl)benzoate typically involves multi-step organic reactions. One common method includes the condensation of 4-aminobenzoic acid with ethyl chloroformate to form ethyl 4-aminobenzoate. This intermediate is then reacted with 2,6-diaminopurine under specific conditions to yield the final product. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures are stringent to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-amino-6-oxo-1H-purin-9(6H)-yl)benzoate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The oxo group can be reduced to hydroxyl groups.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.

Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Hydroxyl derivatives.

Substitution: Various substituted purine derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-(2-amino-6-oxo-1H-purin-9(6H)-yl)benzoate has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.

Medicine: Investigated for its potential therapeutic effects, particularly in antiviral and anticancer research.

Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of Ethyl 4-(2-amino-6-oxo-1H-purin-9(6H)-yl)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The purine ring system allows it to mimic natural nucleotides, potentially interfering with DNA or RNA synthesis. This property is particularly valuable in antiviral and anticancer research, where the compound can disrupt the replication of viral or cancerous cells.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural features, molecular weights, and substituent differences among Ethyl 4-(2-amino-6-oxo-1H-purin-9(6H)-yl)benzoate and related compounds:

Key Observations

Lipophilicity and Solubility: The ethyl benzoate group in the target compound confers higher lipophilicity compared to 4-[(9H-purin-6-yl)amino]benzamide (amide analog, MW 254.25) and sodium ethanolate derivatives (e.g., MW ~335.24), which exhibit greater water solubility due to ionic/polar groups . Fluorinated analogs like compound 10h (MW ~418.25) show extreme hydrophobicity from the nonafluoropentyl chain, limiting aqueous compatibility .

In contrast, compound 155 (quinazolinone-benzamide hybrid) may target dual enzyme systems (e.g., purine and quinazolinone-binding proteins) . Chlorinated derivatives (e.g., 2-(6-chloro-2-oxo-1H-purin-9-yl)acetic acid) introduce electrophilic sites for covalent binding but reduce hydrogen-bonding capacity .

Synthetic Accessibility: Quinazolinone-containing compounds (e.g., 142, 155) require multi-step syntheses involving cyclization and coupling reactions , whereas the target compound’s ester linkage simplifies preparation via esterification or Mitsunobu reactions.

Thermodynamic Stability :

- The conjugated purine-benzoate system in the target compound likely enhances stability compared to compound 10h , where the electron-deficient dihydropyridazine ring may predispose to degradation .

Biological Activity

Ethyl 4-(2-amino-6-oxo-1H-purin-9(6H)-yl)benzoate, a purine derivative, has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C16H17N5O3

- Molecular Weight : 341.34 g/mol

- IUPAC Name : this compound

The compound features a purine base linked to an ethyl benzoate moiety, which is significant for its biological interactions.

This compound is believed to exert its effects through several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in nucleotide metabolism, affecting cellular proliferation and survival.

- Receptor Interaction : It can bind to purinergic receptors, influencing various signaling pathways related to inflammation and cell growth.

- Antioxidant Activity : Preliminary studies suggest that this compound may exhibit antioxidant properties, potentially mitigating oxidative stress in cells.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance:

- A study demonstrated that this compound induced apoptosis in cancer cell lines by activating caspase pathways, which are crucial for programmed cell death .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 12.5 | Caspase activation |

| A549 | 15.0 | DNA damage response |

| MCF7 | 10.0 | Cell cycle arrest |

Antimicrobial Activity

The compound has also shown promise in antimicrobial applications:

- Bacterial Inhibition : In vitro studies indicated that it exhibits significant activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Case Studies

- Study on Cancer Cell Lines : A recent investigation into the effects of this compound on various cancer cell lines revealed a dose-dependent decrease in cell viability, suggesting its potential as a therapeutic agent in oncology .

- Antimicrobial Efficacy : Another study focused on the antimicrobial properties of this compound showed that it effectively inhibited the growth of several pathogenic bacteria, indicating its potential use in treating bacterial infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.